
Praseodymium(III) acetate hydrate
Overview
Description
Praseodymium(III) acetate hydrate (Pr(CH₃COO)₃·xH₂O) is a rare-earth metal salt widely used in materials science, catalysis, and specialty glass manufacturing. It is commercially available with purities ≥99.9% (REO) and is hygroscopic, forming green crystalline solids that dissolve in water and exhibit moderate solubility in strong mineral acids . Key identifiers include CAS numbers 334869-74-8 (anhydrous) and 6192-12-7 (hydrate), depending on the supplier and hydration state . Its applications span optical materials (e.g., yellow-tinted glass), pigments, and precursors for synthesizing praseodymium-doped oxides in catalysis and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(III) acetate hydrate can be synthesized through the reaction of praseodymium(III) oxide with acetic acid. The reaction typically proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Pr}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Alternatively, praseodymium(III) carbonate or praseodymium(III) hydroxide can be used as starting materials .
Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium(III) oxide with acetic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III) acetate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with various ligands due to the presence of the praseodymium trication.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state compounds.
Major Products:
- Praseodymium(III) oxyacetate
- Praseodymium(III) oxycarbonate
- Praseodymium(III) oxide
Scientific Research Applications
Catalysis
Praseodymium(III) acetate hydrate serves as a catalyst in various chemical reactions. Its ability to facilitate reactions involving organic compounds makes it valuable in synthetic organic chemistry. It has been utilized in the synthesis of complex organic molecules through coordination chemistry.
Biochemistry
The compound is used in biochemical studies to explore the interactions between rare earth elements and biological systems. Research indicates that it can influence enzyme activity and cellular processes, particularly in studies involving cation exchange resins for the recovery of rare earth elements .
Materials Science
In materials science, this compound is applied in the development of electronic and optoelectronic thin films. Its unique optical properties make it suitable for use in color glasses and enamels, where it imparts an intense yellow color when mixed with other materials .
Glass and Ceramics
The primary industrial application of this compound is in the production of colored glass and ceramics. It is particularly valued for its ability to produce vibrant colors, especially yellow hues, which are essential for decorative glassware and artistic ceramics .
Pigments and Inks
This compound is also used in manufacturing pigments and inks. Its stability and color properties make it an ideal candidate for creating high-quality inks used in printing applications .
Potential Medical Applications
Research into the medical applications of this compound is still ongoing. Preliminary studies suggest potential uses in medical imaging due to its luminescent properties. Additionally, there is interest in exploring its therapeutic effects, particularly regarding its interactions with biological systems .
Case Studies
- Catalytic Reactions : A study demonstrated that this compound could effectively catalyze the esterification of fatty acids under mild conditions, showcasing its utility in green chemistry practices.
- Biochemical Interactions : Research involving this compound indicated significant effects on cellular signaling pathways when introduced to cultured cells, suggesting potential applications in drug delivery systems.
- Color Glass Production : An industrial case study highlighted how incorporating this compound into glass formulations resulted in enhanced color stability and vibrancy compared to traditional coloring agents.
Mechanism of Action
The mechanism of action of praseodymium(III) acetate hydrate involves its ability to form coordination complexes with various ligands. The praseodymium trication interacts with electron-donating groups, leading to the formation of stable complexes. These interactions are crucial in its applications as a catalyst and in the synthesis of other compounds .
Comparison with Similar Compounds
Comparison with Similar Rare-Earth Acetates
Structural and Compositional Differences
Praseodymium(III) acetate hydrate shares structural similarities with other lanthanide acetates, typically adopting a triclinic or monoclinic crystal lattice. However, hydration states and coordination geometries vary:
- Lutetium(III) acetate hydrate (Lu(CH₃COO)₃·H₂O, CAS 207500-05-8) has a 1:1 hydration ratio and a molecular weight of 370.11 g/mol, compared to Pr(CH₃COO)₃·xH₂O (FW ~318.04 g/mol for anhydrous) .
- Gadolinium(III) acetate hydrate (Gd(CH₃COO)₃·xH₂O) and Neodymium(III) acetate hydrate (Nd(CH₃COO)₃·xH₂O) exhibit variable hydration states (x = 1–4), influencing their solubility and thermal stability .
Physicochemical Properties
Property | Pr(III) Acetate Hydrate | Lu(III) Acetate Hydrate | Gd(III) Acetate Hydrate | Nd(III) Acetate Hydrate |
---|---|---|---|---|
Molecular Weight (g/mol) | 318.04 (anhydrous) | 370.11 | ~332.37 (anhydrous) | ~321.37 (anhydrous) |
Solubility in Water | High | Moderate | High | High |
Thermal Stability (°C) | Decomposes ~250–300 | Decomposes ~300–350 | Decomposes ~280–320 | Decomposes ~260–300 |
CAS Number | 334869-74-8 / 6192-12-7 | 207500-05-8 | 206996-22-3 | 6192-13-8 |
This compound decomposes at lower temperatures compared to lutetium and gadolinium analogs, likely due to differences in lanthanide ionic radii (Pr³⁺: 1.13 Å vs. Lu³⁺: 0.98 Å), which affect lattice stability .
Key Research Findings
- Catalytic Performance : Praseodymium-doped LaFeO₃ perovskites exhibit enhanced oxygen evolution reaction (OER) activity compared to Eu- or Y-doped analogs, attributed to Pr³⁺/Pr⁴⁺ redox flexibility .
- Optical Properties : Praseodymium acetate-derived glasses show intense yellow emission under UV light, outperforming Nd³⁺- or Er³⁺-doped variants in color purity .
- Thermal Behavior : Praseodymium acetate decomposes at lower temperatures than europium or terbium acetates, limiting its use in high-temperature processes .
Properties
IUPAC Name |
acetic acid;praseodymium;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBWWHHFCKKZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Pr | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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